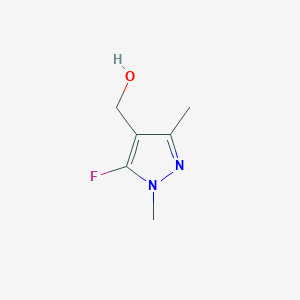

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(5-fluoro-1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKZLYXIKSGOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CO)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

This guide outlines the physicochemical profile, characterization protocols, and experimental handling of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol , a critical fluorinated building block in medicinal chemistry.

Executive Summary

(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1823403-65-1) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., MET, EGFR) and advanced agrochemicals.[] The incorporation of a fluorine atom at the C5 position of the pyrazole ring is a strategic medicinal chemistry modification intended to modulate pKa, block metabolic oxidation sites, and enhance lipophilicity compared to its non-fluorinated analogs.

This guide provides a comprehensive physicochemical dataset, synthesis-derived impurity profiles, and validated protocols for the characterization of this material in a drug discovery setting.

Molecular Identity & Core Properties

The following data aggregates experimental values and high-confidence predictive models suitable for initial formulation and assay development.

Table 1: Physicochemical Datasheet

| Property | Value / Description | Source/Note |

| Chemical Name | (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol | IUPAC |

| CAS Number | 1823403-65-1 | Registry |

| Molecular Formula | C₆H₉FN₂O | Exact Mass: 144.07 g/mol |

| Molecular Weight | 144.15 g/mol | Average |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 78°C – 85°C (Predicted range) | Subject to polymorphs |

| LogP (Octanol/Water) | ~0.45 – 0.65 (Estimated) | Moderate Lipophilicity |

| pKa (Conj.[2] Acid) | ~1.5 – 2.0 (Pyrazole N2) | F-atom inductive effect lowers basicity |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | OH and Pyrazole Ns |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | High organic solubility |

Structural Insight: The Fluorine Effect

The C5-Fluorine atom is not merely a substituent; it electronically deactivates the pyrazole ring.

-

Basicity: Compared to the non-fluorinated analog (pKa ~2.5), the electron-withdrawing fluorine reduces the electron density at the N2 nitrogen, lowering the pKa. This reduces protonation at physiological pH, potentially improving membrane permeability.

-

Metabolic Stability: The C5 position is a common site for oxidative metabolism (CYP450). Fluorination blocks this "soft spot," extending the half-life of downstream APIs.

Synthetic Pathway & Impurity Logic

Understanding the synthesis is crucial for identifying potential impurities. The standard route involves the reduction of the corresponding carboxylic acid or ester.

Figure 1: Synthetic logic flow indicating the origin of likely impurities (Acid precursor and over-reduced byproducts).

Experimental Protocols (Self-Validating)

Protocol A: Purity Assessment via HPLC-UV

Rationale: The polar nature of the hydroxymethyl group requires a gradient that prevents early elution with the solvent front.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold to elute salts).

-

2-12 min: 5% → 95% B (Linear gradient).

-

12-15 min: 95% B (Wash).

-

-

Detection: UV at 220 nm (amide/pyrazole absorption) and 254 nm (aromatic).

-

Acceptance Criteria: Main peak area >98%. Identify unreacted acid precursor (elutes earlier due to polarity) or dimers.

Protocol B: Thermodynamic Solubility Determination

Rationale: Visual solubility is insufficient for formulation. This gravimetric method provides exact saturation points.

-

Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, Water, or DMSO).

-

Equilibration: Shake at 500 rpm at 25°C for 24 hours.

-

Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

-

Quantification: Analyze the filtrate via HPLC (Protocol A) against a standard curve of known concentration (e.g., 0.1 mg/mL in DMSO).

-

Calculation:

Storage & Stability Guidelines

-

Hygroscopicity: The hydroxymethyl group can form hydrogen bonds with atmospheric water. Store in a desiccator.

-

Temperature: Stable at room temperature (20-25°C) for short term. Long-term storage recommended at -20°C to prevent slow oxidation to the aldehyde.

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Jones Reagent) which will convert the alcohol to the carboxylic acid.

References

-

PubChem Compound Summary. (2023). 5-Fluoro-1,4-dimethyl-1H-pyrazole (Analogous Structure Data). National Center for Biotechnology Information. Link

-

BOC Sciences. (2023). Product Datasheet: (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1823403-65-1).[][]

-

ChemicalBook. (2022). Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Precursor).Link

-

ChemSrc. (2023). CAS 1823403-65-1 Entry and Related Pyrazole Alcohols.[][]Link

-

Google Patents. (2016). Nematicidal N-(phenylcycloalkyl)carboxamides (Usage of fluorinated pyrazole intermediates). Patent US20160075653A1. Link

Sources

The Lynchpin Scaffold: A Technical Review of 1,3-Dimethyl-1H-pyrazol-4-yl Methanol Derivatives

Executive Summary

This technical guide analyzes (1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 103946-59-4), a critical heterocyclic building block in modern medicinal and agrochemical chemistry. Unlike simple phenyl rings, the pyrazole scaffold offers unique hydrogen-bonding capabilities and dipole characteristics that modulate metabolic stability and target binding. This guide focuses on the "1,3-dimethyl" regioisomer, distinguishing it from its less active 1,5-isomer, and details its role as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals.

Part 1: The Scaffold & The Isomer Challenge

Structural Significance

The 1,3-dimethyl-1H-pyrazol-4-yl methanol moiety serves as a bioisostere for phenyl and pyridine rings but with distinct physicochemical advantages:

-

Dipole Moment: The pyrazole ring introduces a specific dipole vector that can orient the molecule within a binding pocket (e.g., ATP-binding sites in kinases).

-

Solubility: The nitrogen-rich heterocycle generally improves aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: The 1,3-dimethyl substitution pattern blocks the common metabolic oxidation sites on the ring, forcing metabolism to occur on the pendant chains, which can be engineered for optimal half-life.

The Regioselectivity Bottleneck (1,3 vs. 1,5)

A critical technical hurdle in synthesizing this scaffold is the reaction of methylhydrazine with 1,3-dicarbonyls (e.g., ethyl acetoacetate). This condensation typically yields a mixture of 1,3-dimethyl (desired) and 1,5-dimethyl (often undesired) isomers.

-

Mechanism: The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

-

Control Strategy:

-

Standard Conditions (Ethanol): Often yields mixtures (e.g., 3:1 ratio).

-

Fluorinated Solvents: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically shift selectivity toward the 1,3-isomer due to specific hydrogen-bonding interactions that activate the ketone over the ester/amide carbonyl.

-

Purification: The isomers have distinct boiling points and chromatographic retention times, but efficient synthesis requires minimizing the 1,5-isomer upstream.

-

Part 2: Synthetic Pathways

The synthesis of the methanol derivative typically proceeds via two primary routes: the Vilsmeier-Haack Formylation (Route A) or the Ester Reduction (Route B).

Visualization of Synthetic Logic

Figure 1: Synthetic tree illustrating the divergence of isomers and convergence toward the methanol target.

Part 3: Reactivity & Medicinal Applications[1][2][3][4]

The "Linker" Role in Drug Discovery

The hydroxymethyl group (-CH2OH) is rarely the final functionality. It acts as a versatile "handle" for attaching the pyrazole headgroup to a larger pharmacophore.

| Transformation | Reagent | Product Class | Application |

| Chlorination | SOCl₂ / CH₂Cl₂ | Pyrazolyl-methyl chloride | Alkylation of amines/phenols (Kinase inhibitors) |

| Etherification | NaH / R-X | Pyrazolyl-methyl ether | SDHI Fungicides (Lipophilic core attachment) |

| Oxidation | MnO₂ | Pyrazole-4-carbaldehyde | Scaffold decoration via reductive amination |

Agrochemicals: The SDHI Connection

The 1,3-dimethylpyrazole unit is a "privileged structure" in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

-

Mechanism: These compounds bind to the ubiquinone-binding pocket of Complex II (SDH) in the fungal mitochondrial respiratory chain.

-

Role of the Methanol Derivative: It serves as the precursor to the "bridge" region. For example, in novel SDHI design, the methyl-ether linkage (derived from the methanol) provides rotational freedom that allows the pyrazole to dock into the specific hydrophobic cleft of the enzyme while the amide/lipophilic tail extends into the channel.

Pharmaceutical Case Study: Kinase Inhibition

In oncology, this scaffold is used to target Cyclin-Dependent Kinases (CDKs).

-

Compound Class: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

-

Translation: While the diphenyl variant is common, the 1,3-dimethyl analog is used to reduce molecular weight and lipophilicity (LogP), improving oral bioavailability. The -CH2- linker (derived from the methanol) positions the aromatic tail to interact with the hinge region of the kinase.

Part 4: Experimental Protocols

Protocol: Reduction of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This protocol describes the conversion of the aldehyde intermediate to the target methanol. This method is preferred over ester reduction for milder conditions.

Reagents:

-

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

-

Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)

-

Methanol (Solvent, anhydrous)

-

Dilute HCl (1N)

Workflow:

-

Dissolution: Charge a round-bottom flask with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) and dissolve in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (System: EtOAc/Hexane 1:1). The aldehyde spot (higher Rf) should disappear.

-

Quench: Carefully quench the reaction with water (5 mL), followed by acidification to pH 6 using 1N HCl to destroy excess borohydride.

-

Workup: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. The crude product is typically a white/off-white solid. Recrystallize from EtOAc/Petroleum Ether if necessary.[1]

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene doublet (~4.4 ppm) and hydroxyl singlet/triplet.

-

Protocol: Conversion to 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

The activation of the alcohol for subsequent coupling.

Reagents:

-

(1,3-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.5 eq)

-

Dichloromethane (DCM) (Solvent)

Workflow:

-

Dissolve the alcohol in dry DCM at 0°C.

-

Add SOCl₂ dropwise.

-

Reflux for 2 hours.

-

Evaporate solvent and excess SOCl₂ under vacuum. Note: The product is often an unstable hydrochloride salt; use immediately for alkylation steps.

Part 5: Structure-Activity Relationship (SAR) Visualization

Figure 2: Pharmacophore mapping of the 1,3-dimethyl-1H-pyrazol-4-yl methanol scaffold.

References

-

Regioselective Synthesis of Pyrazoles

-

SDHI Fungicide Design

-

Vilsmeier-Haack Formylation & Reduction

- Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Source: Arkivoc (2011).

-

URL:[Link]

-

Kinase Inhibitor Applications

- Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)

- Source: ResearchG

-

URL:[Link]

-

General Pyrazole Medicinal Chemistry

- Title: Pyrazole: an emerging privileged scaffold in drug discovery.

- Source: Future Medicinal Chemistry (2023).

-

URL:[Link]

Sources

- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of fluorinated pyrazole alcohols

An In-Depth Technical Guide on the Thermodynamic Stability of Fluorinated Pyrazole Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive examination of the thermodynamic stability of fluorinated pyrazole alcohols, a class of compounds of significant interest in drug discovery. We will explore the nuanced interplay of structural features, such as the position and degree of fluorination, and their impact on molecular stability. This document will detail both experimental and computational methodologies for assessing thermodynamic stability, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols. Through a synthesis of theoretical principles and practical applications, this guide aims to equip researchers with the knowledge to rationally design and evaluate fluorinated pyrazole alcohols with enhanced stability profiles for the development of next-generation therapeutics.

Introduction: The Significance of Fluorinated Pyrazole Alcohols in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The introduction of fluorine atoms or fluorine-containing groups into this heterocyclic ring has led to the discovery of new bioactive products with improved pharmacological profiles.[6] Fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a powerful tool for optimizing drug candidates.[7][8][9] Specifically, fluorinated pyrazole alcohols combine the versatile biological activity of the pyrazole core with the unique physicochemical properties conferred by fluorine and the hydrogen-bonding capabilities of the alcohol moiety.

Understanding the thermodynamic stability of these molecules is paramount, as it directly influences their shelf-life, formulation, and in vivo behavior. A thermodynamically stable compound is in a lower energy state, which is crucial for predicting its reactivity and degradation pathways.[10][11] This guide will delve into the factors governing the thermodynamic stability of fluorinated pyrazole alcohols and the methodologies used to quantify this critical parameter.

The Influence of Fluorine on Molecular Stability

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and structural perturbations that collectively influence its thermodynamic stability.[7][12]

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol for a C(sp³)-F bond.[13] This inherent strength makes fluorinated compounds resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8][13] By replacing a metabolically labile C-H bond with a C-F bond, the overall stability of the molecule is enhanced.

-

Inductive Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution within the molecule. This can modulate the acidity and basicity of nearby functional groups, which in turn affects solubility, protein binding, and interactions with biological targets.[13] These electronic perturbations can also influence the stability of adjacent bonds and the overall molecular conformation.

-

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine (a weak hydrogen bond acceptor) in fluorinated pyrazole alcohols can lead to the formation of intramolecular hydrogen bonds (IMHBs).[14][15][16][17] The formation of these IMHBs can rigidify the molecular conformation and contribute to the overall thermodynamic stability of the molecule. The strength of the OH···F interaction is dependent on the geometry and the distance between the donor and acceptor groups.

-

Crystal Packing: In the solid state, the thermodynamic stability is also influenced by intermolecular interactions within the crystal lattice. Fluorination can alter crystal packing by introducing new electrostatic interactions and modifying the overall shape and polarity of the molecule.[18] The interplay of hydrogen bonding and other non-covalent interactions in the crystal structure of fluorinated pyrazoles contributes to their melting point and solubility.[19]

Synthesis of Fluorinated Pyrazole Alcohols

The synthesis of fluorinated pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][20] The introduction of fluorine can be achieved by using fluorinated building blocks or by direct fluorination of a pre-formed pyrazole ring.

One common strategy involves the reaction of a fluorinated 1,3-diketone with a hydrazine. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of the pyrazole formation, which is a significant advantage when working with unsymmetrical diketones.[6][21]

Figure 1: General synthetic workflow for fluorinated pyrazoles.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of fluorinated pyrazole alcohols can be experimentally assessed using thermal analysis techniques. These methods provide quantitative data on the temperatures and enthalpies of phase transitions and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22][23] It is used to determine the thermal stability and decomposition profile of a compound.[24] A higher decomposition temperature indicates greater thermal stability.

Experimental Protocol: TGA of a Fluorinated Pyrazole Alcohol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated pyrazole alcohol into a clean TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study thermal decomposition without oxidation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is used to determine melting points, enthalpies of fusion, and other phase transitions.[25] A higher melting point and a larger enthalpy of fusion can be indicative of a more stable crystal lattice.

Experimental Protocol: DSC of a Fluorinated Pyrazole Alcohol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated pyrazole alcohol into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Typically involves a heat-cool-heat cycle. For example, heat from ambient to a temperature above the melting point, cool down, and then reheat. A heating rate of 10 °C/min is common.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The peak of the endotherm during heating corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Data Presentation

| Compound | Decomposition Onset (TGA, °C) | Melting Point (DSC, °C) | Enthalpy of Fusion (ΔHfus, kJ/mol) |

| Pyrazole Alcohol | 220 | 150 | 25.2 |

| 3-Fluoro-Pyrazole Alcohol | 250 | 165 | 28.7 |

| 3,5-Difluoro-Pyrazole Alc. | 280 | 180 | 32.1 |

| Hypothetical data for illustrative purposes. |

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules.[26][27][28] Quantum mechanical calculations can be used to determine the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and other thermodynamic properties.

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules. By optimizing the molecular geometry and calculating the vibrational frequencies, one can obtain the thermodynamic properties of the molecule in the gas phase.

Computational Workflow: DFT Calculation of Thermodynamic Properties

-

Structure Building: Construct the 3D structure of the fluorinated pyrazole alcohol using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry to obtain a more accurate electronic energy.

-

Thermodynamic Property Calculation: The standard enthalpy and Gibbs free energy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.[29]

Figure 2: Computational workflow for determining thermodynamic properties.

Application in Drug Development: Linking Stability to Performance

The thermodynamic stability of fluorinated pyrazole alcohols has direct implications for their development as therapeutic agents.

-

Improved Shelf-Life and Formulation: A higher thermal stability ensures that the active pharmaceutical ingredient (API) remains stable during storage and formulation processes, preventing degradation and the formation of impurities.

-

Enhanced Metabolic Resistance: The strong C-F bond contributes to increased resistance to in vivo metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8]

-

Predictable Pharmacokinetics: A stable molecule is less likely to undergo unexpected chemical transformations in the body, leading to more predictable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Optimal Target Engagement: The conformational rigidity imparted by intramolecular hydrogen bonding can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[8]

Conclusion

The thermodynamic stability of fluorinated pyrazole alcohols is a critical determinant of their viability as drug candidates. This guide has provided a comprehensive overview of the structural and electronic factors that govern their stability, including the profound influence of the carbon-fluorine bond, inductive effects, and intramolecular hydrogen bonding. We have detailed both experimental and computational methodologies for the quantitative assessment of thermodynamic stability, offering practical protocols and workflows for researchers in the field. A thorough understanding and application of these principles will enable the rational design of more stable and efficacious fluorinated pyrazole alcohol-based therapeutics, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

-

Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1045. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 14(2), 1-15. [Link]

-

Brazil, R. (2025, February 10). Putting the F in pharma. Chemistry World. [Link]

-

Angell, Y. L., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4544–4547. [Link]

-

University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

-

University of Southampton. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. [Link]

-

Vitale, P., & Scilimati, A. (2022). Key developments in fluorinated heterocycles. Expert Opinion on Drug Discovery, 17(10), 1085-1098. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

-

Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33695-33722. [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(50), 17808-17812. [Link]

-

Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ResearchGate. [Link]

-

Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]

-

Linclau, B., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The Fluoropropanol Motif. CORE. [Link]

-

G. A. G. A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Molecules, 27(7), 2110. [Link]

-

Notario, R., & Cuevas, G. (2016). Thermochemistry of Chlorine Fluorides. arXiv. [Link]

-

Middleton, W. J., & Lindsey, R. V. (1964). Hydrogen Bonding in Fluoro Alcohols. Journal of the American Chemical Society, 86(22), 4948–4952. [Link]

-

American Chemical Society. (n.d.). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

-

Kumar, S., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 162-171. [Link]

-

Simirsky, V. V., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 63(3), 549–560. [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(12), 3249. [Link]

-

Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. [Link]

-

ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. [Link]

-

Simirsky, V. V., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. [Link]

-

Vega-Maza, D., et al. (2013). Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. Journal of Chemical & Engineering Data, 58(6), 1641–1650. [Link]

-

Becerra, D., Abonia, R., & Castillo, J.-C. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5233. [Link]

-

Fiveable. (n.d.). Thermodynamic Stability Definition. [Link]

-

Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

-

Chirico, R. D., Kazakov, A. F., & Steele, W. V. (2012). Thermodynamic properties of 9-fluorenone: Mutual validation of experimental and computational results. Journal of Chemical Thermodynamics, 54, 253-261. [Link]

-

Maspero, A., et al. (2019). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 43(30), 12041-12051. [Link]

-

de Farias, R. F. (2017). Thermochemistry of Platinum Fluorides: A Computational Study. ResearchGate. [Link]

-

Briseno, A. L., et al. (2008). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of the American Chemical Society, 130(40), 13202–13203. [Link]

-

Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]

-

Medires. (n.d.). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications, 11(1), 5178. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. royal-chem.com [royal-chem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. fiveable.me [fiveable.me]

- 11. A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds [mediresonline.org]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 14. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 15. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. particletechlabs.com [particletechlabs.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mt.com [mt.com]

- 26. Thermodynamic properties of 9-fluorenone: Mutual validation of experimental and computational results | NIST [nist.gov]

- 27. researchgate.net [researchgate.net]

- 28. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 29. arxiv.org [arxiv.org]

A Senior Application Scientist's Guide to the Bioisosteric Potential of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol in Modern Drug Design

Executive Summary: In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving optimal drug-like properties. Bioisosterism, the replacement of a molecular fragment with a surrogate that retains biological activity while improving physicochemical or pharmacokinetic profiles, stands as a cornerstone of this process.[1] This technical guide delves into the bioisosteric potential of a highly functionalized and promising scaffold: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. We will dissect the strategic rationale behind its design, explore its potential applications as a bioisosteric replacement for common pharmacophoric motifs, and provide robust, field-proven experimental workflows for its synthesis and validation. This document is intended for drug discovery and development professionals seeking to leverage advanced heterocyclic chemistry to overcome common optimization challenges, such as metabolic instability, poor solubility, and off-target activity.

The Strategic Imperative of Bioisosterism in Drug Discovery

The path from a biologically active "hit" to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[2] Bioisosterism offers a rational approach to mitigate these liabilities without sacrificing the essential molecular interactions that confer potency.[3][4] The core principle is to exchange a problematic functional group for another that mimics its key steric and electronic features—such as size, shape, and hydrogen bonding capacity—but possesses a different metabolic fate or physicochemical character.[5]

Classical bioisosteres often involve simple atomic or group substitutions (e.g., F for H, -OH for -NH2), while non-classical bioisosteres are structurally distinct but present a similar spatial arrangement of key interacting groups.[6][7] The pyrazole scaffold is a quintessential example of a non-classical bioisostere for phenyl rings, offering a similar size and shape but with altered electronics, improved solubility, and different metabolic properties.[8] The strategic application of this principle is a key driver in lead optimization.

Caption: A typical lead optimization workflow driven by bioisosteric design.

The Fluorinated Pyrazole: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[8][9] Their popularity stems from their synthetic tractability and their ability to act as both hydrogen bond donors (at N1) and acceptors (at N2), enabling diverse interactions with biological targets.[8]

The incorporation of fluorine into drug candidates has become a powerful strategy for fine-tuning molecular properties.[10] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering local electronics.[11] Key benefits of fluorination include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can be used to block sites of unwanted metabolism.[10][12]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, altering a compound's ionization state at physiological pH and thereby impacting its solubility, permeability, and target engagement.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), which can increase binding affinity.

When combined, the fluorinated pyrazole core becomes a highly versatile and "privileged" scaffold, offering a robust platform for building molecules with superior drug-like properties.[13][14][15]

Physicochemical Profile: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

To understand the bioisosteric potential of our target compound, we must first characterize its structure and predicted properties. Each substituent has been strategically placed to confer specific advantages.

Caption: Key pharmacophoric features of the title compound.

Rationale for Substitution Pattern:

-

5-Fluoro Group: Positioned to block potential metabolic oxidation at the C5 position and to lower the pKa of the pyrazole ring, potentially improving solubility and cell permeability.[10]

-

N1-Methyl Group: Blocks the hydrogen bond donor capability at N1, which can be crucial for tuning selectivity and improving membrane permeability by eliminating a polar N-H bond.

-

C3-Methyl Group: Provides steric bulk and can be used to probe specific hydrophobic pockets within a target's binding site.

-

C4-Hydroxymethyl Group: A critical interaction moiety. The primary alcohol can act as both a hydrogen bond donor and acceptor, mimicking interactions of serine, threonine, or tyrosine residues, or replacing functional groups like amides or carboxylic acids in a lead compound.[3]

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | 158.16 g/mol | Excellent compliance with "Rule of 5" for good oral bioavailability. |

| cLogP | 0.8 - 1.2 | Balanced lipophilicity, suggesting good potential for both solubility and membrane permeability.[16] |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Indicates good potential for oral absorption and cell permeability.[17] |

| Hydrogen Bond Donors | 1 (from -OH) | Allows for specific, directional interactions with the biological target. |

| Hydrogen Bond Acceptors | 3 (N2, O, F) | Provides multiple points for anchoring within a binding pocket. |

| Rotatable Bonds | 2 | Low conformational flexibility, which can reduce the entropic penalty of binding. |

Note: Predicted values are aggregated from cheminformatics software and data on highly similar analogs.[17][18][19]

The Bioisosteric Rationale: A Multifaceted Replacement Strategy

The true power of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol lies in its versatility as a bioisosteric replacement for larger, more problematic chemical motifs, particularly substituted phenyl rings.

Scenario: Consider a lead compound containing a para-hydroxymethyl aniline or phenol ring that suffers from rapid Phase I oxidation on the aromatic ring or Phase II glucuronidation of the hydroxyl group.

| Original Moiety (Problematic) | Bioisosteric Replacement | Rationale for Improvement |

| p-Hydroxymethyl Aniline | (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol | Metabolic Stability: The pyrazole core is generally more resistant to CYP-mediated oxidation than an electron-rich aniline ring. The 5-fluoro group further protects the ring.[2] Solubility/Permeability: The pyrazole nitrogen atoms can improve aqueous solubility, while the N-methylation prevents excessive polarity, balancing permeability. |

| p-Hydroxymethyl Phenol | (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol | Reduced Acidity: The pyrazole is significantly less acidic than a phenol, preventing potential off-target effects or formulation issues associated with acidic phenols. Metabolic Stability: Avoids phenol-specific metabolic pathways like sulfation and glucuronidation at the ring hydroxyl. |

| Primary Amide | (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol | Mimicry of H-Bonding: The hydroxymethyl group can mimic the hydrogen bond donor/acceptor profile of a primary amide while being embedded in a more rigid, metabolically stable scaffold.[5][6] |

This scaffold effectively preserves the crucial hydroxymethyl interaction group while replacing the metabolically vulnerable aromatic core with a robust, fluorinated heterocycle.

Experimental Validation Workflow

A hypothesis in drug design is only as good as its experimental validation. The following section outlines a self-validating, step-by-step workflow to synthesize and evaluate the bioisosteric potential of our target compound.

Caption: A streamlined workflow for synthesizing and validating a novel bioisostere.

Protocol 5.1: Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

This proposed synthesis is based on established methods for the construction and functionalization of fluorinated pyrazoles.[20]

-

Step 1: Pyrazole Ring Formation.

-

React 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine in a suitable solvent like ethanol or a fluorinated alcohol (e.g., TFE) to favor regioselective formation of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole.

-

-

Step 2: Halogen Exchange (Halex) Reaction.

-

While direct fluorination can be challenging, a common route involves starting with a chlorinated precursor, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Treat the 5-chloro pyrazole with a fluoride source like spray-dried potassium fluoride (KF) in an aprotic polar solvent (e.g., DMF) at elevated temperatures (130-160°C), often with a phase-transfer catalyst, to yield 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[20]

-

-

Step 3: Reduction of the Aldehyde.

-

Dissolve the resulting aldehyde from Step 2 in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a weak acid (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 4: Purification and Characterization.

-

Purify the crude product via flash column chromatography on silica gel.

-

Confirm the structure and purity of the final compound, (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 5.2: In Vitro Bioisostere Evaluation (Example: Kinase Inhibition Assay)

This protocol compares the potency of the original lead compound (Parent) with the new analog (Bioisostere).

-

Reagent Preparation:

-

Prepare stock solutions (e.g., 10 mM in 100% DMSO) of the Parent and Bioisostere compounds.

-

Prepare assay buffer, recombinant kinase enzyme, substrate peptide, and ATP solution at appropriate concentrations.

-

-

Compound Titration:

-

Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).

-

-

Assay Execution (384-well plate format):

-

Add a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

-

Add the kinase enzyme solution and incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Terminate the reaction and detect the amount of phosphorylated substrate using a suitable technology (e.g., ADP-Glo™, HTRF®, or Caliper microfluidics).

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Protocol 5.3: In Vitro ADME Profiling - Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes.[2]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human or rat) on ice.

-

Prepare a NADPH regenerating system (cofactor solution).

-

-

Assay Incubation:

-

Dilute the test compound to a final concentration of 1 µM in a buffer solution containing the liver microsomes.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the slope of the line, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Conclusion

The (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol scaffold is a thoughtfully designed molecular entity with significant potential as a bioisosteric replacement in drug discovery programs. By combining the metabolic stability conferred by fluorination with the favorable physicochemical properties of the N-dimethylated pyrazole core and the key interaction potential of the hydroxymethyl group, this scaffold offers a powerful tool to address common lead optimization challenges. The experimental workflows provided herein offer a clear and robust pathway for its synthesis and validation, enabling research teams to confidently assess its utility in their specific chemical contexts. Its application has the potential to accelerate the development of safer, more effective therapeutics.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(02), 065–085.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.

- Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Fluorinated Pyrazoles: From Synthesis to Applic

- Fluorinated Pyrazoles: From Synthesis to Applic

- Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.

- Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (2025).

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.).

- Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2026).

- Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.

- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PMC.

- 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.

- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol. (n.d.). Sigma-Aldrich.

- A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. (n.d.). PMC.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6–9.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). pubs.acs.org.

- Bioisosterism: A Useful Strategy for Molecular Modific

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). drughunter.com.

- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.

- 5-Fluoro-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem.

- Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. (n.d.). SciSpace.

- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). MDPI.

- (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. (n.d.). ChemScene.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Application of Bioisosteres in Drug Design. (2012). slideplayer.com.

- DeepBioisostere: Discovering Bioisosteres with Deep Learning for a Fine Control of Multiple Molecular Properties. (2024). arXiv.

- Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde. (n.d.).

- (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). Abovchem.

- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI.

Sources

- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ctppc.org [ctppc.org]

- 5. drughunter.com [drughunter.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. researchgate.net [researchgate.net]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemscene.com [chemscene.com]

- 18. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl methanol AldrichCPR 3919-86-6 [sigmaaldrich.com]

- 19. (5-fluoro-1-methyl-1H-pyrazol-4-yl)methanol - CAS:2606872-16-4 - Abovchem [abovchem.com]

- 20. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]

Structural Elucidation and Solid-State Analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Topic: Crystal Structure Analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Content Type: Technical Whitepaper / Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.[1]

A Technical Framework for Physicochemical Characterization

Executive Summary: The Fluorine-Pyrazole Scaffold

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to modulate lipophilicity (

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol represents a critical pharmacophore intermediate.[1] Its crystal structure analysis is not merely a confirmation of connectivity but a window into the supramolecular synthons that drive drug-target interactions.[1] This guide outlines the rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this molecule, with a specific focus on the competition between strong hydrogen bond donors (-OH) and weak electrostatic acceptors (C-F).

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful structure solution.[1] For fluorinated pyrazoles, the "Halex" (Halogen Exchange) reaction is the industry standard for introducing the fluorine atom prior to reducing the functional handle.

Synthetic Route (Brief)

-

Fluorination: Start with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate. Perform a Halex reaction using anhydrous KF and a phase transfer catalyst (e.g., 18-crown-6) in sulfolane or DMSO at elevated temperatures (140°C+) to yield the 5-fluoro ester.[1]

-

Reduction: Reduce the ester (or corresponding aldehyde) using

or

Crystallization Strategy

The target molecule possesses conflicting polarity: a polar hydroxyl group and a hydrophobic fluorinated core.[1] A single-solvent system often fails.[1]

Recommended Protocol: Vapor Diffusion [1]

-

Inner Vial: Dissolve 20 mg of target in 0.5 mL Methanol (Good solubility, H-bond donor).

-

Outer Vial: 3 mL Diisopropyl Ether or Hexane (Antisolvent, forces aggregation).

-

Conditions: Seal and store at 4°C. The slow diffusion of ether into methanol gently lowers solubility, promoting organized nucleation over amorphous precipitation.

X-Ray Data Acquisition & Refinement

Once a crystal (approx.[2][3][4]

Data Collection Parameters

| Parameter | Setting | Rationale |

| Radiation Source | Mo- | Preferred over Cu for fluorinated aromatics to minimize absorption artifacts, though Cu is acceptable for small organic molecules.[1] |

| Temperature | 100 K ( | Critical. Freezes rotation of the -CH2OH group and reduces thermal motion of the terminal Fluorine, sharpening high-angle data.[1] |

| Resolution | 0.75 Å or better | Required to resolve C-F bond lengths (typically 1.33–1.35 Å) with high precision ( |

| Redundancy | > 4.0 | High redundancy improves the signal-to-noise ratio, essential for "Direct Methods" phasing.[1] |

Refinement Logic (The "Disorder" Trap)

A common pitfall in pyrazole-methanol structures is the rotational disorder of the hydroxymethyl group.

-

The Problem: The

bond allows rotation.[1] The -OH group may occupy two positions (e.g., 60:40 occupancy) to satisfy different H-bonding networks.[1] -

The Fix: If electron density maps (

) show "kidney bean" shaped blobs around the oxygen, model the disorder using the PART command in SHELXL. Restrain bond lengths (DFIX) and thermal parameters (EADP/ISOR) to maintain physical reality.

Structural Analysis: The Interaction Hierarchy

This is the core of the whitepaper. Analyzing the structure requires dissecting the intermolecular forces.[1]

The Primary Synthon: O-H...N vs O-H...O

Unlike simple alcohols, this pyrazole has a competing acceptor: the Pyrazole Nitrogen (

-

Prediction: The strongest interaction will likely be O-H...N(pyrazole) rather than O-H...O.

-

Why? The basicity of the

hybridized nitrogen in the pyrazole ring makes it a superior acceptor to the hydroxyl oxygen. -

Result: Expect to see "Catemer" chains (infinite 1D chains) where Molecule A donates H to the Nitrogen of Molecule B.

The Fluorine Factor (C-F...H)

Organic fluorine is a notoriously weak acceptor, yet it dictates packing when strong donors are saturated.

-

Geometry: Look for C-F...H-C contacts in the 2.2 Å – 2.5 Å range.[1]

-

Directionality: These interactions often form "dimers" bridging the layers formed by the H-bond chains.[1]

-

Bioisosteric Note: Compare the C-F bond length (approx 1.35 Å) to the C-H bond it replaces (1.09 Å). The slight extension alters the volume of the binding pocket it can occupy.

Caption: Hierarchy of intermolecular forces governing the crystal packing of fluorinated pyrazole methanols.

Comparative Analysis & Quality Control

To validate your structure, compare the obtained metrics against the Cambridge Structural Database (CSD) norms for similar fragments.

Metric Validation Table

| Geometric Parameter | Expected Range | Structural Significance |

| C-F Bond Length | 1.33 – 1.36 Å | Shorter than C-Cl (1.74 Å).[1] Indicates high C-F bond strength (approx 116 kcal/mol). |

| N1-N2 Bond Length | 1.35 – 1.38 Å | Typical for pyrazoles.[1] Significant deviation (>0.02 Å) suggests electronic delocalization errors. |

| Torsion (C3-C4-C-O) | Variable | Defines the "presentation" of the alcohol to the receptor.[1] High energy barriers here suggest rigid binding modes.[1] |

| Packing Coefficient | 65% – 75% | If < 65%, suspect solvent voids (check for disordered water/methanol). |

The "CheckCIF" Protocol

Before publication or internal archiving, run the .cif file through the IUCr CheckCIF server.

-

Alert A: (Critical Error) – Usually incorrect space group assignment or missing atoms.

-

Alert B: (Potential Error) – Often related to H-atom placement on the -OH group.[1] Ensure the O-H bond is restrained to ~0.82 Å (using DFIX 0.82) if freely refining it causes elongation.

Pharmaceutical Implications

Understanding this crystal structure aids in "Crystal Engineering" for drug formulation.[1]

-

Polymorphism Risk: The rotational freedom of the -CH2OH group creates a high risk for polymorphism (different packing arrangements). Perform DSC (Differential Scanning Calorimetry) to screen for metastable forms.

-

Solubility: The 5-F substitution lowers the

of the pyrazole ring compared to the non-fluorinated analog, potentially altering solubility in gastric pH.[1] -

Bioisosterism: The volume occupied by the 5-F-1,3-dimethyl motif is roughly equivalent to a 5-isopropyl group but with inverted electronics (electron-withdrawing vs. donating).[1]

References

-

Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research.

-

Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine as a Hydrogen-Bond Acceptor: Studies in the Cambridge Structural Database. European Journal of Chemistry.

-

Foces-Foces, C., et al. (1999).[5] Pyrazoles as Supramolecular Synthons. Acta Crystallographica Section C. [6]

-

Groom, C. R., et al. (2016).[7] The Cambridge Structural Database.[1][7][8] Acta Crystallographica Section B.

-

Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.

Sources

- 1. 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Crystal structure of [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl](p-tolyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]

- 7. Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II)–methanol–chloroform (1/2/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Technical Guide: Ionization & pKa Profiling of 5-Fluoro-1,3-dimethyl-1H-pyrazole Derivatives

Executive Summary

This technical guide analyzes the physicochemical behavior of 5-fluoro-1,3-dimethyl-1H-pyrazole , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for electron-deficient aromatics.

The introduction of a fluorine atom at the C5 position creates a unique "push-pull" electronic system against the electron-donating methyl groups at N1 and C3. This modification significantly suppresses the basicity of the pyrazole ring compared to its non-fluorinated analogs, impacting aqueous solubility, lipophilicity (

Part 1: Structural & Electronic Analysis

The "Push-Pull" Electronic System

The ionization profile of 5-fluoro-1,3-dimethyl-1H-pyrazole is governed by the competition between inductive withdrawal and alkyl donation.

-

The Basic Center: The N2 nitrogen is the site of protonation (accepting

to form the pyrazolium cation). -

Donating Effects (+I): The methyl groups at N1 and C3 exert a positive inductive effect, theoretically increasing electron density at N2 and raising the pKa.

-

Withdrawing Effects (-I): The fluorine atom at C5 is highly electronegative (

). It exerts a strong negative inductive effect (

Mechanistic Impact on Basicity

Unlike 1,3-dimethylpyrazole (pKa

Estimated pKa Range: Based on Hammett substituent constants for heteroaromatics, the 5-fluoro substitution is expected to depress the pKa by approximately 1.5 to 2.5 units, placing the conjugate acid pKa in the range of 0.5 to 1.5 .

Figure 1: The ionization equilibrium showing the destabilizing effect of the 5-fluorine atom on the protonated cation, driving the equilibrium to the left (neutral form).

Part 2: Predicted vs. Experimental pKa Data

The following table synthesizes literature values for analogous structures to frame the expected value for the 5-fluoro derivative.

| Compound | Structure Substituents | pKa (Conjugate Acid) | Electronic Driver |

| Pyrazole | Unsubstituted | 2.48 | Standard reference |

| 1-Methylpyrazole | 1-Me | 2.04 | N-Me slightly lowers basicity vs NH |

| 1,3-Dimethylpyrazole | 1-Me, 3-Me | ~2.90 | C-Me (+I) increases basicity |

| 3,5-Dimethylpyrazole | 3-Me, 5-Me | 4.12 | Double Methyl (+I) effect |

| 5-Fluoro-1,3-dimethyl... | 1-Me, 3-Me, 5-F | 0.8 – 1.2 (Est.) | Strong F (-I) overcomes Me (+I) |

Note: The estimated value assumes a

Part 3: Experimental Determination Protocols

Standard potentiometric titration is often inaccurate for pKa values < 2.0 due to the high background concentration of hydronium ions (

Recommended Protocol:

Materials & Equipment

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a

F probe. -

Solvent:

(90%) / -

Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (external capillary) for chemical shift referencing.

-

Buffers: Phosphate/Citrate buffer series ranging from pH 0.5 to 5.0.

Step-by-Step Workflow

-

Stock Preparation: Dissolve 5-fluoro-1,3-dimethyl-1H-pyrazole to a concentration of 1 mM in the mixed solvent.

-

pH Adjustment: Prepare 8–10 NMR tubes, each adjusted to a specific pH value spanning the range 0.0 to 4.0. Measure pH inside the tube using a micro-pH electrode.

-

Acquisition: Acquire

F{1H} (proton-decoupled) spectra for each sample.-

Observation: The

F signal will shift downfield (deshielding) as the N2 becomes protonated and withdraws more density.

-

-

Data Analysis: Plot the chemical shift (

) vs. pH. -

Curve Fitting: Fit the data to the Henderson-Hasselbalch equation (Equation 1) to extract the pKa.

Figure 2: The workflow for determining pKa via 19F NMR, bypassing the limitations of potentiometry in low-pH ranges.

Part 4: Pharmaceutical Implications[5]

Solubility & Permeability

-

At Physiological pH (7.4): Since the pKa is

, the molecule exists almost exclusively (>99.9%) in its neutral form. -

Consequence: High passive permeability (high

) but potentially solubility-limited absorption if the neutral form is crystalline. Formulation strategies should rely on cosolvents or amorphous solid dispersions rather than pH adjustment (salt formation is difficult with pKa < 2).

Metabolic Stability

The 5-fluoro substituent blocks the metabolically vulnerable C5 position. In non-fluorinated pyrazoles, C5 is prone to oxidative metabolism (hydroxylation). The C-F bond is metabolically inert, extending the half-life (

hERG Liability Reduction

Basic amines are often associated with hERG channel inhibition (cardiotoxicity). By lowering the pKa to ~1.0, the 5-fluoro group ensures the nitrogen is not protonated at physiological pH, significantly reducing the risk of cation-

References

-

IUPAC Dissociation Constants . IUPAC Digitized pKa Dataset: Pyrazoles and derivatives. National Institute of Standards and Technology (NIST). [Link]

-

Popov, K. et al. (2019) . Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]

-

Gupta, S. P. (2019) . Roles of Fluorine in Drug Design and Drug Action. Bentham Science, Letters in Drug Design & Discovery.[1] [Link][2][3][4][5]

-

PubChem Compound Summary . 1,3-Dimethylpyrazole (CID 12386). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol as a Key Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (herein referred to as FDP-Methanol ) as a versatile pharmaceutical intermediate. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the N-methylated pyrazole scaffold presents a unique combination of physicochemical properties that are highly advantageous for modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. This guide details the synthesis of FDP-Methanol, outlines its key applications with a focus on kinase inhibitor synthesis, provides detailed experimental protocols, and discusses critical safety and handling considerations.

Introduction: The Strategic Value of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its value stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] Consequently, fluorinated pyrazoles have garnered significant attention as building blocks for novel therapeutics.[5]

FDP-Methanol emerges as a particularly valuable intermediate due to the convergence of these structural features:

-

5-Fluoro Substituent: Enhances metabolic stability and modulates the electronic properties of the pyrazole ring.

-

1,3-Dimethyl Substitution: Provides a defined substitution pattern and can contribute to steric and hydrophobic interactions within a binding pocket.

-

4-Hydroxymethyl Group: A versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups and linkers.

This combination makes FDP-Methanol an ideal starting point for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in oncology through the development of selective protein kinase inhibitors.

Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

The synthesis of FDP-Methanol can be efficiently achieved via a two-step process starting from the corresponding carboxylic acid or its ester derivative. The synthesis of the precursor, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, has been described in the literature.[6][7]

Synthetic Workflow Overview

Caption: Synthetic pathway to FDP-Methanol.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[6][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 10.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, acidify the reaction mixture to pH 1 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product is often of sufficient purity for the subsequent step, but can be further purified by recrystallization if necessary. A yield of approximately 94% can be expected.[6]

Protocol 2.2.2: Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

This protocol employs a standard reduction of a carboxylic acid.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

-

Purification: Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield FDP-Methanol as a solid.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The primary application of FDP-Methanol is as a versatile building block for the synthesis of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The hydroxymethyl group of FDP-Methanol can be readily transformed into other functional groups, such as an aldehyde or a halide, which are then used in coupling reactions to construct the final inhibitor scaffold.

General Strategy for Kinase Inhibitor Synthesis

Caption: Functionalization of FDP-Methanol for kinase inhibitor synthesis.

Protocol for Oxidation to the Aldehyde

The corresponding aldehyde is a key intermediate for introducing the pyrazole moiety via reductive amination or Wittig-type reactions.

-

Reaction Setup: To a stirred solution of FDP-Methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.

-